

Spectroscopic Profile of Tetraethyl Methylenediphosphonate: A Technical Guide

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Compound of Interest

Compound Name: *Tetraethyl methylenediphosphonate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Tetraethyl Methylenediphosphonate** (CAS No. 1660-94-2), a versatile organophosphorus compound. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization, experimental methodologies, and a logical workflow for analysis.

Spectroscopic Data Summary

The following tables summarize the quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for **Tetraethyl Methylenediphosphonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 90 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
|---------------------------------|--------------------------|--------------------------|-------------------|-----------------------------------|
| 4.16 | Doublet of Quartets (dq) | 7.8, 7.1 | 8H | -OCH ₂ CH ₃ |
| 2.50 | Triplet (t) | 22.0 | 2H | P-CH ₂ -P |
| 1.34 | Triplet (t) | 7.1 | 12H | -OCH ₂ CH ₃ |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 22.6 MHz)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-----------------------------------|
| 62.9 | -OCH ₂ CH ₃ |
| 25.5 (t, J = 138.6 Hz) | P-CH ₂ -P |
| 16.3 | -OCH ₂ CH ₃ |

Table 3: ³¹P NMR Spectroscopic Data (CDCl₃, 36.5 MHz)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------|
| 19.4 | P=O |

Infrared (IR) Spectroscopy

Table 4: FT-IR Spectroscopic Data (Neat)

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|----------------------|
| 2984 | Strong | C-H stretch (alkane) |
| 1256 | Strong | P=O stretch |
| 1028 | Strong | P-O-C stretch |
| 966 | Strong | P-O-C stretch |

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data (Electron Ionization, EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
|----------------------------|------------------------|----------------------------------------------------------------------------|
| 152 | 100.0 | $[\text{CH}_2(\text{PO})(\text{OCH}_2\text{CH}_3)_2]^+$ |
| 261 | 58.7 | $[\text{M} - \text{C}_2\text{H}_5]^+$ |
| 125 | 55.4 | $[\text{P}(\text{O})(\text{OCH}_2\text{CH}_3)_2]^+$ |
| 180 | 44.1 | $[\text{CH}(\text{PO})(\text{OCH}_2\text{CH}_3)(\text{OC}_2\text{H}_5)]^+$ |
| 288 | 29.8 | $[\text{M}]^+$ (Molecular Ion) |
| 153 | 29.8 | $[\text{CH}_2(\text{PO})(\text{OH})(\text{OCH}_2\text{CH}_3)_2]^+$ |
| 97 | 27.2 | $[\text{P}(\text{O})(\text{OH})(\text{OC}_2\text{H}_5)]^+$ |
| 29 | 24.1 | $[\text{C}_2\text{H}_5]^+$ |
| 65 | 22.8 | $[\text{P}(\text{O})(\text{OH})_2]^+$ |
| 109 | 21.0 | $[\text{P}(\text{O})(\text{OC}_2\text{H}_5)_2]^+$ |

Experimental Protocols

The following protocols describe generalized procedures for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **Tetraethyl Methylenediphosphonate** (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl_3) and transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
- ^1H NMR Spectroscopy:
 - Instrument: A standard NMR spectrometer (e.g., 90 MHz or higher).

- Parameters: A standard one-pulse sequence is used. The spectral width is set to encompass all proton signals (e.g., 0-10 ppm). A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Spectroscopy:
 - Instrument: An NMR spectrometer equipped for ¹³C detection (e.g., 22.6 MHz or higher).
 - Parameters: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A wider spectral width is required (e.g., 0-200 ppm). Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
- ³¹P NMR Spectroscopy:
 - Instrument: An NMR spectrometer with a broadband or phosphorus-specific probe (e.g., 36.5 MHz or higher).
 - Parameters: A proton-decoupled one-pulse sequence is common. The chemical shifts are referenced to an external standard of 85% H₃PO₄ (0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As **Tetraethyl Methylene diphosphonate** is a liquid, a neat sample can be analyzed directly.^[1] A small drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Instrumentation: A Fourier-Transform Infrared spectrometer.
- Data Acquisition: A background spectrum of the clean plates is recorded first. The sample is then placed in the beam path, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

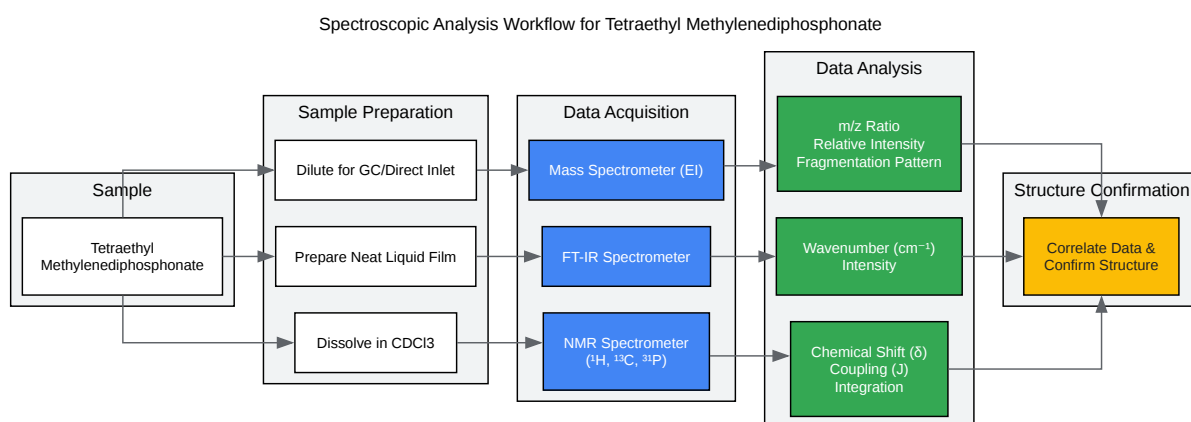
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC).

- **Ionization:** Electron Ionization (EI) is a common method for this type of compound, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **Tetraethyl Methylenediphosphonate**.



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Spectroscopic analysis workflow.

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References

- 1. Tetraethyl methylenediphosphonate | C₉H₂₂O₆P₂ | CID 15455 - PubChem [pubchem.ncbi.nlm.nih.gov]
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